

Aglain C CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aglain C**

Cat. No.: **B12324735**

[Get Quote](#)

An In-depth Technical Guide to Aglain C

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Aglain C

Aglain C is a natural product belonging to the **aglain** class of compounds, which are structurally related to the well-known rocaglamide derivatives.^{[1][2]} Isolated from plants of the *Aglaia* genus, **Aglain C** possesses a unique molecular architecture that has drawn interest within the scientific community. This guide provides a comprehensive overview of its chemical properties, biological evaluation, and the experimental context of its discovery.

Parameter	Value	Reference
CAS Number	177468-85-8	[3]
Molecular Formula	C ₃₆ H ₄₂ N ₂ O ₈	[3]
Molecular Weight	630.7 g/mol	[3]
IUPAC Name	(2S)-N-[(2S)-1-((1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.0 ^{2,7}]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide	[3]

Biological Activity and Mechanism of Action

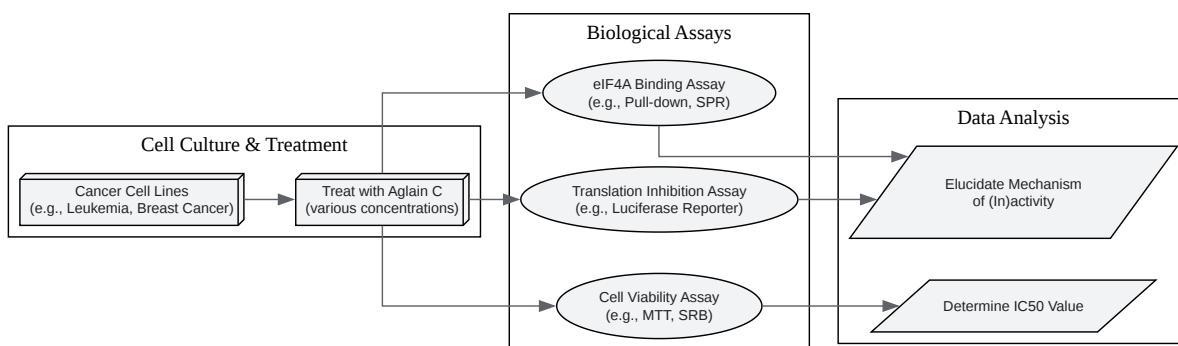
In contrast to its structurally similar rocaglamide counterparts, which exhibit potent anticancer and insecticidal activities, **Aglain C** has been reported to be largely inactive in antiproliferative assays.^{[1][2]} This significant difference in biological activity is attributed to a key structural variation: the presence of a pyran ring in the aglain skeleton as opposed to the furan ring found in rocaglamides.^{[1][2]}

The primary mechanism of action for the highly bioactive rocaglamide derivatives is the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein synthesis (translation). By clamping eIF4A onto specific mRNA sequences, rocaglamides inhibit the translation of key oncogenes, leading to their potent anticancer effects. Given the structural similarities, it is plausible that **Aglain C** may interact with the same molecular target, albeit with significantly lower affinity, rendering it inactive.

While **Aglain C** itself has not shown significant cytotoxicity, other aglain derivatives have demonstrated modest cytotoxic effects against human leukemia (HEL) and breast cancer cell lines, with IC₅₀ values in the micromolar range. This suggests that while the aglain scaffold is a valid starting point for biological activity, specific structural features are crucial for potent effects.

Experimental Protocols

Isolation of Aglain C

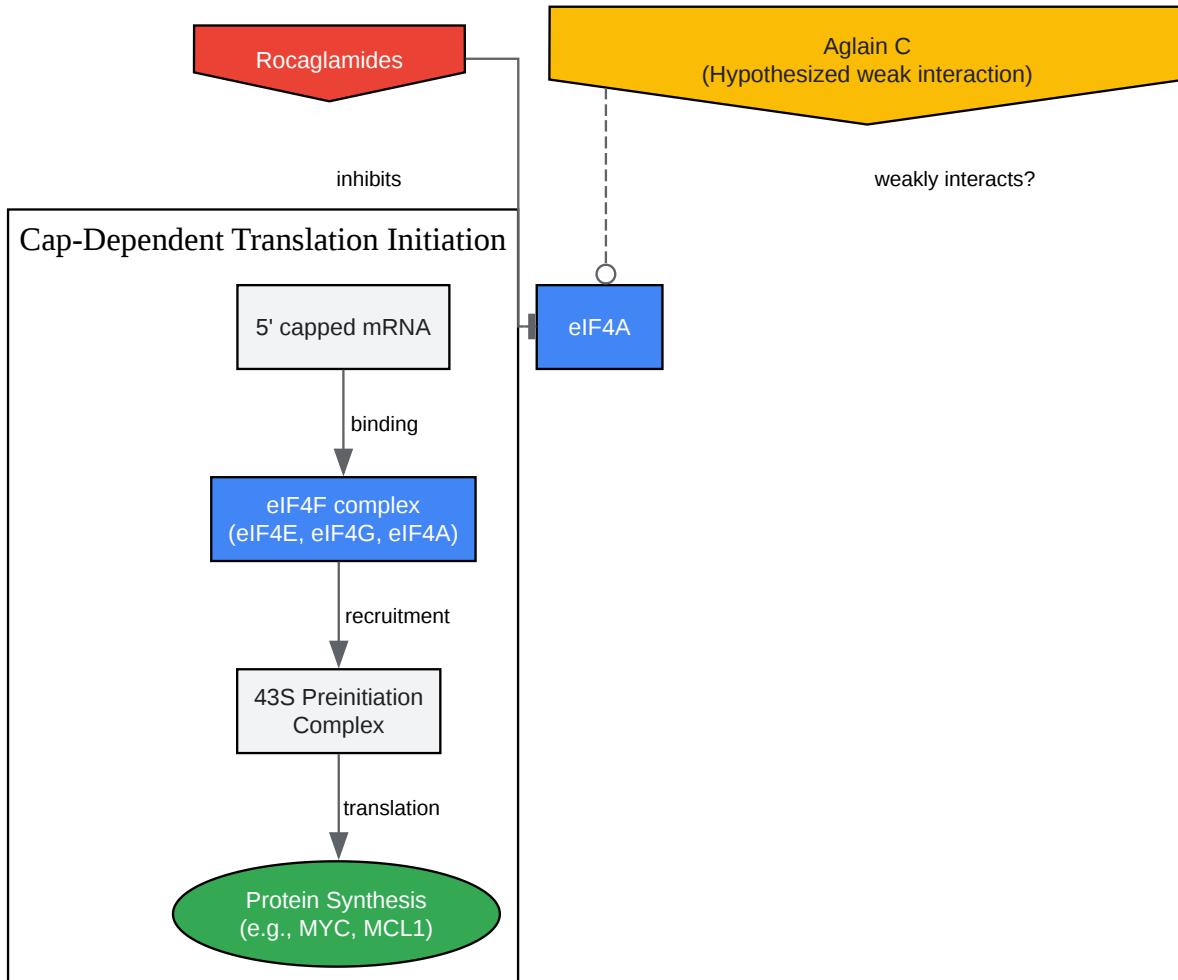

Aglain C is a naturally occurring compound isolated from plants of the genus Aglaia, such as *Aglaia odorata*. The general procedure for its isolation from plant material involves the following steps:

- Extraction: Dried and powdered plant material (e.g., leaves, stems) is subjected to extraction with organic solvents of increasing polarity, typically starting with hexane or dichloromethane, followed by ethyl acetate and methanol.
- Fractionation: The crude extracts are then fractionated using column chromatography over silica gel. A gradient elution system with solvent mixtures of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) is employed to separate the components based on their polarity.

- Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography, often with different stationary phases (e.g., Sephadex LH-20) or by using high-performance liquid chromatography (HPLC) to yield the pure **Aglain C**.
- Structure Elucidation: The structure of the isolated **Aglain C** is then determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - ^1H , ^{13}C , COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Signaling Pathway and Experimental Workflow

The primary signaling pathway inhibited by the closely related rocaglamide derivatives is the cap-dependent translation initiation pathway. The key molecular target within this pathway is the eIF4A RNA helicase. The workflow for investigating the effect of a compound like **Aglain C** on this pathway typically involves the following experimental steps:



[Click to download full resolution via product page](#)

Caption: Experimental workflow to evaluate the biological activity of **Aglain C**.

The rocaglamide derivatives are known to inhibit the translation of specific mRNAs, including those encoding for proteins like MYC and MCL1, which are critical for cancer cell proliferation

and survival. A simplified representation of this signaling pathway is depicted below:

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of translation initiation and rocaglamide inhibition.

Conclusion

Aglain C, while structurally intriguing, demonstrates a significant lack of the potent biological activities observed in its close relatives, the rocaglamides. This inactivity provides a valuable structure-activity relationship data point, highlighting the critical role of the furan ring in rocaglamides for their interaction with the eIF4A helicase. For researchers in drug

development, **Aglain C** serves as an important negative control and a foundational scaffold that could potentially be modified to develop novel bioactive compounds. Further investigation into the subtle interactions of **Aglain C** with cellular machinery may yet reveal other, more nuanced biological roles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Classics in Spectroscopy Isolation and Structure Elucidation of Natural Products [cincinnatistate.ecampus.com]
- 2. mdpi.com [mdpi.com]
- 3. Aglain C | C36H42N2O8 | CID 131637770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [Aglain C CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12324735#aglain-c-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com